molecular formula C16H16O4 B2872426 cyclohexyl 2-oxo-2H-chromene-3-carboxylate CAS No. 313229-95-7

cyclohexyl 2-oxo-2H-chromene-3-carboxylate

Cat. No.: B2872426
CAS No.: 313229-95-7
M. Wt: 272.3
InChI Key: AMIJLVQOIKMYCL-UHFFFAOYSA-N
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Description

Cyclohexyl 2-oxo-2H-chromene-3-carboxylate is a chemical compound belonging to the class of coumarins, which are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclohexyl 2-oxo-2H-chromene-3-carboxylate typically involves the reaction of 2-hydroxybenzaldehyde with cyclohexanone in the presence of a base, followed by cyclization and esterification. One common method involves the use of sodium hydroxide as a base and ethanol as a solvent. The reaction mixture is heated under reflux to facilitate the formation of the chromene ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl 2-oxo-2H-chromene-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted chromenes, alcohols, and quinones, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of cyclohexyl 2-oxo-2H-chromene-3-carboxylate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclohexyl 2-oxo-2H-chromene-3-carboxylate is unique due to its cyclohexyl group, which can influence its physical and chemical properties, as well as its biological activity. This structural variation can lead to differences in solubility, stability, and interaction with biological targets compared to similar compounds .

Properties

IUPAC Name

cyclohexyl 2-oxochromene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O4/c17-15(19-12-7-2-1-3-8-12)13-10-11-6-4-5-9-14(11)20-16(13)18/h4-6,9-10,12H,1-3,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMIJLVQOIKMYCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)OC(=O)C2=CC3=CC=CC=C3OC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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